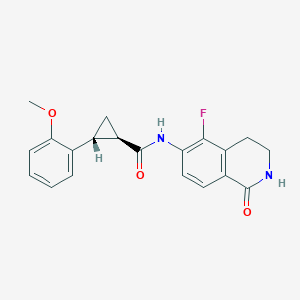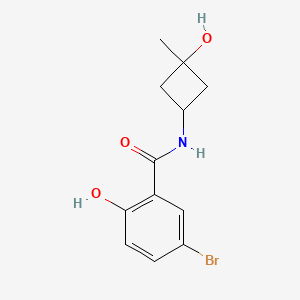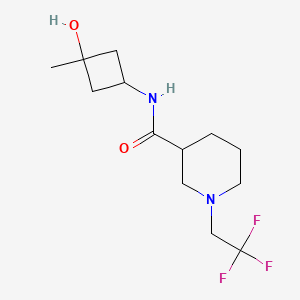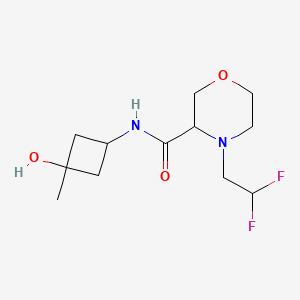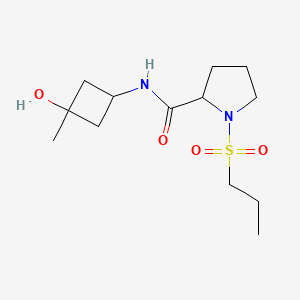
N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide, also known as S-2474, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of cyclobutyl sulfonyl pyrrolidine derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide involves the inhibition of various enzymes, including matrix metalloproteinases and angiotensin-converting enzyme. This inhibition leads to the prevention of the breakdown of the blood-brain barrier and the regulation of blood pressure, respectively. This compound has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including neuroprotection, blood pressure regulation, and anti-cancer activity. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition. However, one limitation is the lack of information on the pharmacokinetics and toxicity of this compound, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide. One direction is the investigation of its potential applications in other scientific research fields, such as immunology and infectious diseases. Another direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, the pharmacokinetics and toxicity of this compound should be further studied to determine its safety and potential for clinical use.
In conclusion, this compound is a novel compound that has shown potential applications in various scientific research fields. Its mechanism of action involves the inhibition of various enzymes, and it exhibits various biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for its research and development.
Synthesemethoden
The synthesis of N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide involves the reaction of 3-hydroxy-3-methylcyclobutylamine with propylsulfonyl chloride in the presence of triethylamine. The resulting intermediate is then treated with pyrrolidine-2-carboxylic acid to yield the final product. The purity and yield of the compound can be improved by recrystallization and chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide has shown potential applications in various scientific research fields, including neuroscience, cardiovascular disease, and cancer research. In neuroscience, this compound has been shown to have neuroprotective effects by inhibiting the activity of matrix metalloproteinases, which play a role in the breakdown of the blood-brain barrier. In cardiovascular disease research, this compound has been shown to inhibit the activity of angiotensin-converting enzyme, which is involved in the regulation of blood pressure. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-3-methylcyclobutyl)-1-propylsulfonylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4S/c1-3-7-20(18,19)15-6-4-5-11(15)12(16)14-10-8-13(2,17)9-10/h10-11,17H,3-9H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOXNOZLXVFLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC1C(=O)NC2CC(C2)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-1-[2-(1,3-dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B7337972.png)
![2-amino-5-chloro-N-[(1S)-2,2-dimethylcyclopropyl]-3-fluorobenzamide](/img/structure/B7337987.png)
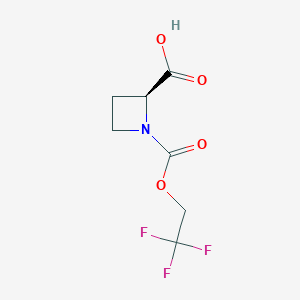
![(2S,3S)-2-[(2-chloro-5-fluorophenyl)sulfonylamino]-3-hydroxybutanoic acid](/img/structure/B7337996.png)
![3-chloro-5-[(3R)-3-fluoropyrrolidin-1-yl]sulfonyl-4-methylbenzoic acid](/img/structure/B7338003.png)
![4-[[(3aS,7aR)-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]sulfonyl]-2-chlorobenzoic acid](/img/structure/B7338006.png)
![3-methyl-4-[[(1R,9R)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]sulfonyl]benzoic acid](/img/structure/B7338007.png)
![(3aS,6aR)-2-[(3-methyloxetan-3-yl)methylcarbamoyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-3a-carboxylic acid](/img/structure/B7338020.png)
![3-[3-(4-Methylpyrazol-1-yl)propanoylamino]cyclobutane-1-carboxylic acid](/img/structure/B7338031.png)
![1,6-dimethyl-4-[(3S,4S)-4-phenyloxane-3-carbonyl]piperazin-2-one](/img/structure/B7338032.png)
